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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, also known as isocytosine, is a pyrimidine analog and an isomer of the
natural nucleobase cytosine. It is of significant interest in the fields of synthetic biology and
drug development due to its unique base-pairing properties. This technical guide provides a
comprehensive overview of the core physicochemical properties of 2-Aminoisocytosine,
detailed experimental protocols for their determination, and its role in expanded genetic
alphabets.

Chemical Structure and Tautomerism

2-Aminoisocytosine (2-amino-4-hydroxypyrimidine) exists as a mixture of tautomers in both
solution and the solid state. The two primary tautomers are the 2-amino-4-oxo form and the 2-
amino-4-hydroxy form. NMR studies have shown that in the solid state, two tautomers can be
present in a 1:1 ratio. In agueous solution, the keto forms with the proton on either N1 or N3
are in equilibrium.[1]

Figure 1: Tautomeric forms of 2-Aminoisocytosine.

Core Physicochemical Properties
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The key physicochemical properties of 2-Aminoisocytosine are summarized in the tables
below.

General Properties

Property Value Reference(s)

Chemical Name 2-Amino-4(1H)-pyrimidinone

Isocytosine, 2-Amino-4-

Synonyms N
hydroxypyrimidine
CAS Number 108-53-2
Molecular Formula C4HsNsO
Molecular Weight 111.10 g/mol
White to off-white crystalline
Appearance

powder

Physical Properties

Property Value Reference(s)
Melting Point ~275 °C
Boiling Point Not available

Soluble in DMSO, DMF, hot

Solubility . .
water, and acetic acid.

Dimethylformamide (DMF) ~0.5 mg/mL

Dimethyl sulfoxide (DMSO) ~2.0 mg/mL

Phosphate-Buffered Saline (pH

~2.0 mg/mL
7.2)

Chemical Properties
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Property Value Reference(s)

pKa (predicted) 9.59

UV Absorption Maxima (Amax) 223 nm, 289 nm

Spectroscopic Data
UV-Vis Spectroscopy

The UV-Vis spectrum of 2-Aminoisocytosine exhibits absorption maxima at approximately
223 nm and 289 nm. The exact position and intensity of these peaks are dependent on the
solvent and the pH of the solution, due to the tautomeric nature of the molecule and its
potential for ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies of 2-Aminoisocytosine are complicated by the presence of its tautomers. In
solution, fast exchange between tautomers may lead to averaged signals. Low-temperature
NMR studies in solvents like a mixture of dimethyl ether and deuterated dimethylformamide
(DME/DMF-d7) can resolve the signals of the individual tautomers and their hydrogen-bonded
dimers.[2][3]

» 1H NMR: Expected signals would include those for the vinyl proton (C5-H) and the protons of
the amino group and N-H protons of the pyrimidine ring. The chemical shifts of the N-H
protons are particularly sensitive to hydrogen bonding and tautomeric form.

e 13C NMR: Expected signals would correspond to the four carbon atoms of the pyrimidine
ring. The chemical shifts of the carbons, especially C2, C4, and C6, will vary depending on
the tautomeric form and the solvent environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid 2-Aminoisocytosine would be expected to show characteristic
absorption bands for its functional groups.
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Functional Group Expected Wavenumber Range (cm™?)
N-H stretching (amine and amide) 3500 - 3100
C=0 stretching (keto form) 1750 - 1650
C=N and C=C stretching (ring) 1650 - 1550
N-H bending (amine) 1650 - 1580
C-N stretching 1350 - 1200

Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask
Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of 2-

Aminoisocytosine in an aqueous buffer.

Workflow for Solubility Determination

— - Seal vial and equilibrate
Ad?:;CSZEUZS'Abe'g?'aogy\t?aslme }—> (e.g., 24-72h at constant temp) —{ Allow solid to settle }—>
| with agitation

Withdraw supernatant and filter Analyze filtrate concentration

(e.g., 0.22 pm syringe filter) (e.g., UV-Vis or HPLC) Calculate solubility

Prepare a series of buffer
solutions with varying pH

Prepare a stock solution of
2-Aminoisocytosine

Add a constant amount of stock Record the UV-Vis spectrum Plot absorbance at a specific Determine pKa from the
solution to each buffer for each pH wavelength vs. pH inflection point of the curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Properties of 2-Aminoisocytosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022253#physicochemical-properties-of-2-
aminoisocytosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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